2,5,8,11,14-Pentaoxaoctadecane
Overview
Description
2,5,8,11,14-Pentaoxaoctadecane, also known as crown ether 18-crown-6, is a macrocyclic compound. It is an important chemical intermediate widely used in the synthesis of polymers, lubricants, surfactants, and other fields .
Synthesis Analysis
The synthesis of this compound is complex and requires advanced chemical synthesis techniques . A common method is through the epoxidation reaction of carbonyl compounds . The specific synthesis method involves multiple steps of chemical reactions and precise control conditions .Molecular Structure Analysis
The molecular formula of this compound is C13H28O5 . Its molecular weight is 264.36 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is a colorless to light yellow liquid with a relatively low boiling point and relatively high density . It is soluble in organic solvents such as alcohols and ethers .Physical And Chemical Properties Analysis
This compound has a boiling point of 317.8±27.0 °C . Its density is 0.961±0.06 g/cm3 .Scientific Research Applications
Thermodynamics and Liquid-Liquid Equilibria
Studies have investigated the thermodynamic properties and liquid-liquid equilibria of mixtures containing 2,5,8,11,14-Pentaoxaoctadecane. For example, research on the thermodynamics of mixtures with ethers, including pentaoxapentadecane, focuses on liquid-liquid equilibria temperatures for systems containing this compound with selected n-alkanes. The findings indicate that the upper critical solution temperature (UCST) and dipole-dipole interactions are significantly influenced by the presence of the pentaether, suggesting its role in enhancing solution properties through stronger molecular interactions (Mozo, González, García de la Fuente, & Cobos, 2004).
Excess Molar Volumes
Further research into the excess molar volumes of binary mixtures with this compound at 25°C reveals insights into the physical interactions between this compound and various alcohols. These studies provide valuable information on how pentaoxapentadecane disrupts hydrogen bonds in alcohols and suggests a predominance of positive contributions to excess molar volumes from physical interactions, revealing the compound's influence on mixture properties (Arroyo, Carmona, de la Fuente, González, & Cobos, 2000).
Dielectric and Refractive Index Measurements
Investigations into the dielectric and refractive indices of mixtures involving this compound provide insights into its electrical and optical properties. Such studies are crucial for applications in materials science, where the interaction between different components at molecular levels influences the overall properties of the materials developed. These measurements, particularly in combination with other compounds, help in understanding the compound's capacity to modify the dielectric properties of mixtures, which is essential for designing advanced materials with specific electrical and optical characteristics (Alonso, González, de la Fuente, & Cobos, 2013).
Mechanism of Action
Target of Action
2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol butyl methyl ether , is a chemical intermediate that is widely used in the synthesis of polymers, lubricants, and surfactants . Its primary targets are the molecules and structures that it interacts with in these applications. For example, in the production of surfactants, it can interact with other molecules to reduce surface tension.
Mode of Action
The compound’s mode of action is largely dependent on its application. As a surfactant, it can lower the surface tension of liquids, allowing them to spread more easily. This is achieved through its interaction with water and oil molecules, disrupting the intermolecular attractions between them .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role as a surfactant and lubricant. It can affect the distribution and behavior of molecules in a solution, influencing processes such as emulsification and lubrication .
Result of Action
The molecular and cellular effects of this compound’s action are related to its properties as a surfactant and lubricant. It can alter the physical properties of solutions, influence the behavior of other molecules, and facilitate certain chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, reactivity, and overall performance .
Safety and Hazards
For specific safety information about 2,5,8,11,14-Pentaoxaoctadecane, its Safety Data Sheet (SDS) should be referred to for accurate and detailed information . Generally, as with handling any chemical substance, appropriate safety measures should be taken when using it, such as wearing protective glasses and gloves, and ensuring operation in a well-ventilated environment .
Future Directions
properties
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O5/c1-3-4-5-15-8-9-17-12-13-18-11-10-16-7-6-14-2/h3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQLIIVVZJHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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